Superior Antimycobacterial Potency Against MTB H37Ra Versus Unsubstituted and Mono-Fluorinated Analogs
Compound 6e, (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, demonstrates a MIC50 of 7.5 μg/mL against Mycobacterium tuberculosis MTB H37Ra, representing a 2.7-fold improvement over the unsubstituted parent compound 6a (MIC50 = 20 μg/mL) [1]. Although the 4-fluorobenzylidene analog 6c achieves a lower MIC50 of 5.5 μg/mL, this potency advantage is negated by its cytotoxicity profile (see Evidence Item 3) [1].
| Evidence Dimension | Antimycobacterial activity (MIC50) |
|---|---|
| Target Compound Data | 6e MIC50 = 7.5 μg/mL |
| Comparator Or Baseline | 6a MIC50 = 20 μg/mL (unsubstituted); 6c MIC50 = 5.5 μg/mL (4-F benzylidene, no F on phenylamino) |
| Quantified Difference | 2.67-fold more potent than 6a; 6e is 1.36-fold less potent than 6c but with superior selectivity |
| Conditions | XTT Reduction Menadione Assay (XRMA) against MTB H37Ra (ATCC 25177) in liquid M. pheli medium; incubation terminated on day 8; optical density read on Spectramax plus384 plate reader [1] |
Why This Matters
Procurement of the dual-fluorinated compound 6e is justified because it provides a substantially improved potency window over the unsubstituted scaffold while avoiding the cytotoxicity liabilities of the mono-fluorinated variant 6c, directly impacting hit-to-lead triage decisions.
- [1] Shelke RN, Pansare DN, Sarkate AP, Karnik KS, Sarkate AP, Shinde DB, Thopate SR. Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. Egyptian Journal of Chemistry. 2019;62(4):678-686. doi:10.1080/16583655.2019.1622846 View Source
